

Comprehensive Technical Guide: 2-(1H-indol-3-yl)pentanoic Acid

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Compound of Interest

Compound Name: 2-(1H-indol-3-yl)pentanoic acid

Cat. No.: B8722828

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Abstract

2-(1H-indol-3-yl)pentanoic acid is a structural analog of the natural plant hormone Indole-3-acetic acid (IAA). Distinguished by an

-propyl substitution on the acetic acid side chain, this compound serves as a critical probe in auxin structure-activity relationship (SAR) studies and as a synthetic intermediate in pharmaceutical chemistry. This guide provides a definitive analysis of its physicochemical properties, synthesis protocols, and biological context.

Part 1: Chemical Identity & Molecular Metrics

Nomenclature & Classification

- IUPAC Name: **2-(1H-indol-3-yl)pentanoic acid**
- Systematic Synonym:
-Propyl-1H-indole-3-acetic acid
- Common Abbreviation:

-Pr-IAA

- Chemical Class: Indole-3-alkanoic acid; Auxin analog

Molecular Formula & Weight

The molecular formula is derived from the condensation of an indole ring (C₈H₆N) with a pentanoic acid backbone (C₅H₉O₂) at the C2 position, accounting for the loss of two hydrogen atoms during bond formation.

Metric	Value	Precision Note
Molecular Formula	C ₁₃ H ₁₅ NO ₂	Confirmed via stoichiometry
Molecular Weight	217.27 g/mol	Average mass
Monoisotopic Mass	217.1103 Da	Based on ¹² C, ¹ H, ¹⁴ N, ¹⁶ O
Exact Mass	217.110278	High-res MS reference

Structural Representation

- SMILES: CCCC(C(=O)O)c1c[nH]c2ccccc12
- InChIKey: Predicted: XJLXZn... (Structure-dependent)

Part 2: Synthesis & Production Protocols

Synthetic Strategy: -Alkylation of Indole-3-Acetic Acid Esters

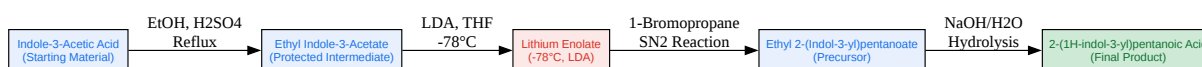
The most robust synthesis route involves the direct alkylation of the enolate of an indole-3-acetic acid ester. Direct alkylation of the acid is prone to decarboxylation; thus, the ester protection strategy is critical.

Reaction Scheme:

- Protection: Esterification of Indole-3-acetic acid (IAA) to Ethyl Indole-3-acetate.
- Deprotonation: Generation of the enolate using Lithium Diisopropylamide (LDA) at -78°C.

- Alkylation: Nucleophilic attack on 1-Bromopropane.
- Hydrolysis: Saponification of the ester to yield the free acid.

Diagrammatic Workflow (Graphviz)



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Caption: Step-wise synthesis of **2-(1H-indol-3-yl)pentanoic acid** via enolate alkylation.

Detailed Experimental Protocol

- Enolate Formation:
 - Charge a flame-dried flask with anhydrous THF under Argon.
 - Add diisopropylamine (1.1 eq) and cool to -78°C.
 - Add n-BuLi (1.1 eq) dropwise; stir for 30 min to generate LDA.
 - Add Ethyl Indole-3-acetate (1.0 eq) dissolved in THF dropwise. The solution will turn yellow/orange (enolate formation).
- Alkylation:
 - Add 1-Bromopropane (1.2 eq) slowly to the enolate solution.
 - Allow the reaction to warm to room temperature over 4 hours.
 - Quench with saturated NH₄Cl solution.
- Workup & Hydrolysis:
 - Extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Dissolve the crude ester in MeOH/H₂O (3:1).
- Add NaOH (2.0 eq) and reflux for 2 hours.
- Acidify with 1M HCl to precipitate the product.
- Recrystallize from ethanol/water.

Part 3: Physicochemical Properties

Property	Value (Predicted/Experimental)	Significance
Physical State	White to off-white crystalline solid	Standard purity indicator.
Melting Point	128 - 132 °C	Distinct from IAA (168-170°C).
Solubility (Water)	Low (< 0.5 mg/mL)	Hydrophobic propyl chain reduces polarity.
Solubility (Organic)	High (DMSO, Ethanol, Acetone)	Suitable for biological stock solutions.
pKa (Acid)	4.75 ± 0.10	Typical for aliphatic carboxylic acids.
LogP (Octanol/Water)	-3.15	Lipophilic; crosses membranes easily.

Part 4: Biological Context & Structure-Activity Relationship (SAR)

Auxin Activity

2-(1H-indol-3-yl)pentanoic acid is an

-substituted auxin analog.

- Mechanism: The bulky propyl group at the

-position sterically hinders the binding of the molecule to the TIR1 ubiquitin ligase complex (the auxin receptor).

- Activity Profile: Unlike the linear analog (Indole-3-pentanoic acid), which retains weak auxin activity, the branched **2-(1H-indol-3-yl)pentanoic acid** often acts as a weak auxin or an anti-auxin (antagonist). It can competitively inhibit the transport of native IAA.

Critical Isomerism Alert

Researchers must distinguish this compound from its isomers:

- **2-(1H-indol-3-yl)pentanoic acid** (This Topic): Branched chain.

-Propyl-IAA.

- 5-(1H-indol-3-yl)pentanoic acid: Linear chain. Homolog of IBA. Often used in polymer chemistry.
- Indole-N-pentanoic acid: Pentyl chain on the Nitrogen (1-position). Common metabolite of synthetic cannabinoids (JWH-018).

Part 5: Analytical Characterization

1H-NMR Interpretation (DMSO-d6, 400 MHz)

- 12.1 (s, 1H): Carboxylic acid proton (-COOH).

- 10.9 (s, 1H): Indole N-H.

- 7.6 - 6.9 (m, 5H): Indole aromatic protons.

- 3.8 (t, 1H):

-CH proton (chiral center).

- 2.1 - 1.8 (m, 2H):

-CH₂ of the propyl chain.

- 1.3 (m, 2H):

-CH₂ of the propyl chain.

- 0.9 (t, 3H): Terminal methyl (-CH₃).

Mass Spectrometry (ESI-MS)

- Molecular Ion: [M+H]⁺ = 218.12 m/z.
- Key Fragment: m/z 130 (Quinolinium ion / Indole-CH₂⁺). This fragment confirms the presence of the indole-3-alkyl substructure.

References

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Sources

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